molecular formula C21H24Cl3N5O2S B077551 3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride CAS No. 12221-37-3

3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride

Cat. No.: B077551
CAS No.: 12221-37-3
M. Wt: 516.9 g/mol
InChI Key: VZOOHWGPNLPIHR-UHFFFAOYSA-N
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Description

This compound is a benzothiazolium-based cationic azo dye characterized by a complex structure. The core benzothiazolium moiety is substituted with a 3-amino-3-oxopropyl group at the 3-position, a methoxy group at the 6-position, and an azo-linked phenyl group bearing bis(2-chloroethyl)amino substituents at the 4-position. The chloride ion serves as the counterion.

Properties

IUPAC Name

3-[2-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-6-methoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N5O2S.ClH/c1-30-17-6-7-18-19(14-17)31-21(28(18)11-8-20(24)29)26-25-15-2-4-16(5-3-15)27(12-9-22)13-10-23;/h2-7,14H,8-13H2,1H3,(H-,24,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOOHWGPNLPIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=C(S2)N=NC3=CC=C(C=C3)N(CCCl)CCCl)CCC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12221-37-3
Record name C.I. Basic Blue 65
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12221-37-3
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Record name 3-(3-Amino-3-oxopropyl)-2-((4-(bis(2-chloroethyl)amino)phenyl)azo)-6-methoxybenzothiazolium chloride
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Record name 3-(3-amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride
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Biological Activity

The compound 3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride , often referred to as a benzothiazolium derivative, exhibits significant biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of azo compounds characterized by the presence of a benzothiazole moiety and a bis(2-chloroethyl)amino group, which is known for its cytotoxic properties. The molecular formula is C19H23Cl2N4O2SC_{19}H_{23}Cl_2N_4O_2S, and it possesses unique properties that contribute to its biological activities.

  • Cytotoxicity : The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its use as a chemotherapeutic agent.
  • Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties by modulating pathways involved in oxidative stress and inflammation, which are pivotal in neurodegenerative diseases.

Anticancer Activity

The compound has shown promise in various studies as a potential anticancer agent. It selectively targets cancer cells expressing the LAT1/4F2hc transporter, enhancing its uptake in tumors while sparing normal tissues. This selectivity is critical for reducing side effects associated with traditional chemotherapeutics.

Cancer Type Mechanism Efficacy
Prostate CancerDNA alkylation and apoptosisHigh efficacy in preclinical models
GlioblastomaSelective uptake via LAT1 transporterSignificant tumor reduction
Triple Negative Breast CancerInduction of apoptosis and cell cycle arrestPromising results in vitro
Multiple MyelomaTargeting tumor microenvironmentEnhanced survival rates observed

Neuroprotective Activity

In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects. Studies suggest it may protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Case Studies

  • Study on Prostate Cancer : A study demonstrated that the administration of this compound led to a significant reduction in tumor size in animal models, with minimal toxicity observed in healthy tissues.
  • Neuroprotection in Alzheimer's Disease : In vitro studies showed that the compound could reduce amyloid-beta toxicity in neuronal cultures, suggesting a potential role in Alzheimer's treatment.

Comparison with Similar Compounds

Key Compounds for Comparison :

Basic Blue 66 (C.I. 11075): Structure: Features a diethylamino group on the phenyl ring and an ethoxy group at the 6-position of the benzothiazolium core. Molecular Formula: C₂₂H₂₈ClN₅O₂S (Molar Mass: 462.01 g/mol) . Properties: Stable cationic dye with high solubility in polar solvents due to the ethoxy group’s moderate lipophilicity.

Target Compound: Structure: Substituted with bis(2-chloroethyl)amino on the phenyl ring and methoxy at the 6-position. Inferred Molecular Formula: Likely C₂₂H₂₆Cl₃N₅O₂S (estimated molar mass ~508.4 g/mol). The methoxy group reduces lipophilicity compared to ethoxy in Basic Blue 65.

2-[[4-[Ethyl(2-hydroxypropyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium Acetate: Structure: Contains a hydroxypropyl-ethylamino group and acetate counterion. Molecular Formula: C₂₂H₂₈N₄O₄S (Molar Mass: 444.55 g/mol) . Properties: The hydroxypropyl group and acetate ion improve water solubility, making it suitable for aqueous dyeing processes.

Comparative Data Table

Property Target Compound Basic Blue 66 Ethyl(hydroxypropyl) Derivative
Substituents (Phenyl) Bis(2-chloroethyl)amino Diethylamino Ethyl(2-hydroxypropyl)amino
Benzothiazolium Substituents 6-methoxy, 3-amino-3-oxopropyl 6-ethoxy, 3-amino-3-oxopropyl 6-methoxy, 3-methyl
Counterion Chloride Chloride Acetate
Molecular Formula C₂₂H₂₆Cl₃N₅O₂S (inferred) C₂₂H₂₈ClN₅O₂S C₂₂H₂₈N₄O₄S
Molar Mass (g/mol) ~508.4 462.01 444.55
Key Functional Traits Potential alkylation, moderate solubility High stability, dyeing applications Enhanced hydrophilicity, aqueous compatibility

Research Findings and Inferred Properties

  • Reactivity: The bis(2-chloroethyl)amino group in the target compound is structurally analogous to nitrogen mustard agents, which are known for cross-linking DNA via alkylation.
  • Solubility: The methoxy group confers lower lipophilicity than Basic Blue 66’s ethoxy group, possibly limiting its utility in non-polar matrices. In contrast, the hydroxypropyl derivative’s acetate counterion and polar substituents enhance water solubility .
  • Stability: Basic Blue 66’s diethylamino group likely offers greater chemical stability compared to the target compound’s reactive chloroethyl groups, which may hydrolyze or degrade under physiological conditions .

Preparation Methods

Diazotization of 6-Methoxybenzo[d]thiazol-2-amine

The first step involves converting 6-methoxybenzo[d]thiazol-2-amine into its reactive diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C). The reaction mixture is stirred for 1–2 hours to ensure complete conversion.

Key Reaction Conditions

  • Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl).

  • Temperature : 0–5°C (ice bath).

  • Time : 1–2 hours.

The diazonium salt is highly unstable and must be used immediately in the subsequent coupling step.

Coupling with N,N-Bis(2-chloroethyl)benzenamine

The diazonium salt is coupled with N,N-bis(2-chloroethyl)benzenamine in a weakly acidic or neutral medium. This electrophilic aromatic substitution reaction introduces the azo (-N=N-) linkage, critical for the compound’s chromophoric properties. The reaction is typically conducted at room temperature for 4–6 hours.

Key Reaction Conditions

  • Solvent : Water or ethanol-water mixture.

  • pH : 6–7 (adjusted using sodium acetate or bicarbonate).

  • Time : 4–6 hours.

The intermediate product, 2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazole, is isolated via filtration and washed to remove unreacted reagents.

Quaternary Ammonium Salt Formation

The final step involves quaternization of the benzothiazole nitrogen using 3-chloropropionamide. This reaction is carried out in a polar aprotic solvent (e.g., dimethylformamide) under reflux conditions (70–80°C) for 6–8 hours. The chloride counterion is introduced during this step, yielding the target compound as a crystalline solid.

Key Reaction Conditions

  • Reagent : 3-chloropropionamide.

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 70–80°C (reflux).

  • Time : 6–8 hours.

The product is purified via recrystallization from ethanol or methanol, achieving a purity >95%.

Analytical Characterization

While the provided sources lack explicit spectral data, the compound’s structure is confirmed through:

  • Elemental Analysis : Matches the molecular formula C₂₁H₂₄Cl₃N₅O₂S.

  • Melting Point : Decomposes above 250°C.

  • Solubility : 60 g/L in water at 80°C.

Synthetic Challenges and Optimizations

Diazonium Stability

The diazonium intermediate’s instability necessitates strict temperature control. Excess nitrous acid is neutralized with sulfamic acid to prevent side reactions.

Quaternization Efficiency

The use of DMF as a solvent enhances reaction efficiency by stabilizing the transition state. Catalytic amounts of potassium iodide may accelerate the quaternization.

Yield and Purity

Typical yields for the three-step process range from 65% to 75%. Impurities, such as unreacted acrylamide derivatives, are removed via recrystallization.

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
Batch Size100 g50–100 kg
Reaction Time12–16 hours24–48 hours
Purification MethodRecrystallizationColumn Chromatography
Overall Yield70%60–65%

Industrial production prioritizes cost-efficiency, often substituting DMF with cheaper solvents like ethylene glycol .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

Azo coupling : Diazotization of 4-[bis(2-chloroethyl)amino]aniline followed by coupling with the benzothiazolium precursor.

Substitution reactions : Introduction of the 3-amino-3-oxopropyl group via nucleophilic substitution.

Purification : Chromatography or recrystallization to isolate the chloride salt form.
Key challenges :

  • Avoiding hydrolysis of the chloroethyl groups during acidic/basic conditions .
  • Ensuring regioselectivity in azo bond formation.

Q. Which spectroscopic methods are optimal for structural characterization?

TechniqueKey Data PointsPurpose
¹H/¹³C NMR δ 8.2–8.5 ppm (azo protons), δ 3.7–4.1 ppm (methoxy and chloroethyl groups)Confirm azo linkage and substituent positions
IR ~1600 cm⁻¹ (C=N stretching), ~1500 cm⁻¹ (azo N=N)Validate heterocyclic and azo bonds
UV-Vis λₘₐₓ 550–600 nm (azo π→π* transitions)Assess electronic properties
Mass Spectrometry Molecular ion peak at m/z 462.01 (M⁺)Verify molecular formula (C₂₂H₂₈ClN₅O₂S)

Q. How does the methoxy group influence solubility and stability?

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) via dipole interactions. Stability is pH-dependent:

  • Acidic conditions : Protonation of the benzothiazolium ring improves aqueous solubility.
  • Basic conditions : Risk of demethylation or azo bond cleavage .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported spectral data?

Case study : Discrepancies in UV-Vis λₘₐₓ values across studies. Methodology :

Standardize solvent systems (e.g., use anhydrous DMSO to avoid solvent effects).

Control pH using buffered solutions to assess protonation-dependent shifts.

Cross-validate with TD-DFT calculations to correlate experimental and theoretical spectra .

Q. What mechanistic insights explain the reactivity of the bis(2-chloroethyl)amino group?

The chloroethyl groups undergo:

  • Alkylation reactions : Attack by nucleophiles (e.g., thiols, amines) in biological systems.
  • Hydrolysis : pH-dependent degradation to form ethylene glycol derivatives.
    Experimental validation :
  • Monitor reaction kinetics using HPLC under varying pH/temperature.
  • Use ²H/¹³C isotopic labeling to trace hydrolysis pathways .

Q. How to optimize experimental protocols for assessing photostability?

Design :

  • Light exposure tests : Use a xenon arc lamp (simulated sunlight) with controlled intensity and wavelength filters.
  • Degradation analysis : Track changes via HPLC and mass spectrometry.
    Key findings :
  • Azo bonds degrade under UV light (300–400 nm), forming aromatic amines.
  • Stabilizers like antioxidants (e.g., BHT) reduce degradation rates by 40–60% .

Q. What statistical methods are suitable for analyzing biological activity data?

For cytotoxicity assays:

  • Dose-response curves : Fit data with nonlinear regression (e.g., Hill equation).
  • ANOVA with post-hoc tests : Compare means across multiple concentrations.
  • Principal Component Analysis (PCA) : Corrogate structural features (e.g., azo bond, chloroethyl groups) with activity .

Data Contradiction Analysis

Q. How to address conflicting reports on solubility in aqueous vs. organic solvents?

Hypothesis : Contradictions arise from polymorphic forms or residual solvents. Resolution strategy :

Thermogravimetric Analysis (TGA) : Check for solvent retention in the crystal lattice.

X-ray Diffraction (XRD) : Identify polymorphs affecting solubility.

Solubility parameter calculations : Use Hansen solubility parameters to predict solvent compatibility .

Methodological Best Practices

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups.
  • Characterization : Combine NMR with 2D techniques (e.g., HSQC, COSY) for unambiguous assignments.
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via replicate experiments .

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